Cefamandole nafate
Overview
Description
Cefamandole nafate is a semisynthetic broad-spectrum cephalosporin antibiotic for parenteral administration . It is used to treat serious infections caused by susceptible strains of certain microorganisms . It is also known as cephamandole and is generally formulated as a formate ester . The brand name Mandol is discontinued, but generic versions may be available .
Synthesis Analysis
The syntheses of cefamandole and three other injectable cephalosporins from 7-aminocephalosporanic acid (7-ACA) are described . The microbiological potency of cefamandole is comparable to that of cephalothin, cephaloridine, and cefazolin against gram-positive organisms .Molecular Structure Analysis
The chemical structure of cefamandole, like that of several other cephalosporins, contains an N-methylthiotetrazole (NMTT or 1-MTT) side chain . The chemical formula of Cefamandole nafate is C19H17N6O6S2Na .Chemical Reactions Analysis
Cefamandole nafate inhibits bacterial cell wall synthesis by inhibiting PBP 2A and other penicillin-binding proteins . It has been shown to be rapidly converted to cefamandole in bacteriological media .Physical And Chemical Properties Analysis
Cefamandole nafate is a sodium salt form of cefamandole formyl ester . The chemical components in the rubber closures and corresponding drug were identified by GC-MS in full scan mode and NIST mass library .Scientific Research Applications
Polymorphism and Thermodynamic Properties
Cefamandole nafate exhibits polymorphism, affecting its physicochemical properties. Two new polymorphic forms were identified, with differences in melting temperatures and solubility in binary solvent mixtures. These variations in thermodynamic properties, like enthalpy, entropy, and Gibbs free energy, indicate distinct behavior between the forms (Fang et al., 2016).
Analytical Method Development
Advanced analytical techniques have been developed to identify impurities in cefamandole nafate. High-performance size exclusion chromatography and ion trap/time-of-flight mass spectrometry were used for structural characterization. This study aids in controlling impurities, ensuring drug safety, and improving manufacturing processes (Wang et al., 2022).
Drug Stability and Assay Methodologies
Research has highlighted the importance of specific assay methodologies in pharmacokinetic studies of cefamandole nafate. Challenges in assay accuracy due to the instability of standard materials emphasize the need for precise methods like liquid chromatography (Zhang & Lovering, 2001).
Compatibility Studies
Cefamandole nafate's stability in various transfusion solutions was examined, indicating its stability in specific solutions over time. This study is crucial for safe and effective drug administration (Mi, 2010).
Polymer-Antibiotic Systems
Nano-structured polymers delivering cefamandole nafate were developed to prevent medical device-related infections. These systems showed controlled antibiotic release, maintaining antimicrobial activity for extended periods (Crisante et al., 2009).
Spectroscopic Identification Techniques
Infrared spectroscopic identification of cefamandole nafate in the solid state has been studied. Techniques like KBr disc and Nujol mull were compared for their suitability in identifying cefamandole nafate without altering its crystalline state (Kalinkova & Opalchenova, 2007).
Inhibition of Biofilm Formation
An experimental model using cefamandole nafate on functionalized urethane polymers was developed to prevent catheter-related infections. This approach effectively inhibited bacterial growth, demonstrating a potential strategy to mitigate nosocomial infections (Donelli et al., 2002).
Safety And Hazards
properties
IUPAC Name |
sodium;(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/q;+1/p-1/t12-,14-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZOIXFFVKYXOM-YCLOEFEOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N6NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022751 | |
Record name | Cefamandole nafate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefamandole nafate | |
CAS RN |
42540-40-9 | |
Record name | Cefamandole nafate [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042540409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefamandole nafate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [6R-[6α,7β(R*)]]-7-[[(formyloxy)phenylacetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFAMANDOLE NAFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HDO7941DO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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